N-Hydroxybenzimidoyl cyanide

Description

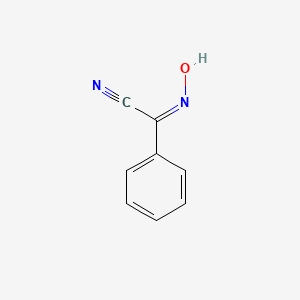

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-hydroxyimino-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCQFBKIFDVTTR-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-52-5 | |

| Record name | Benzeneacetonitrile, .alpha.-(hydroxyimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (hydroxyimino)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Hydroxybenzimidoyl Cyanide

Photoredox Catalysis for N-Hydroxybenzimidoyl Cyanide Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. researchgate.net This approach allows for the activation of organic molecules through single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild reaction conditions. researchgate.net The application of photoredox catalysis to the synthesis of N-hydroxybenzimidoyl cyanides represents a significant advancement, offering an efficient and atom-economical route. researchgate.netacs.org

Visible-Light-Induced Difunctionalization of Aromatic Terminal Alkenes to N-Hydroxybenzimidoyl Cyanides

A key strategy for the synthesis of N-hydroxybenzimidoyl cyanides involves the visible-light-induced difunctionalization of aromatic terminal alkenes, such as styrenes. researchgate.netacs.org This process simultaneously introduces two different functional groups across the double bond of the alkene. In a notable example, styrenes can be converted to N-hydroxybenzimidoyl cyanides using Eosin Y as a metal-free organic photoredox catalyst. researchgate.netacs.org The reaction proceeds efficiently under visible light irradiation, utilizing tert-butyl nitrite (B80452) (TBN) and ammonium (B1175870) acetate (B1210297) as the nitrogen sources for the oxime and nitrile functionalities, respectively. researchgate.netacs.org

The reaction tolerates a range of substituents on the aromatic ring of the styrene, including both electron-donating and electron-withdrawing groups. researchgate.net This demonstrates the broad applicability of this synthetic protocol.

Table 1: Substrate Scope for the Synthesis of N-Hydroxybenzimidoyl Cyanides from Various Styrenes

| Entry | Styrene Derivative | Product | Yield (%) |

| 1 | Styrene | N-Hydroxy-2-phenylacetimidoyl cyanide | 85 |

| 2 | 4-Methylstyrene | N-Hydroxy-2-(p-tolyl)acetimidoyl cyanide | 82 |

| 3 | 4-Methoxystyrene | N-Hydroxy-2-(4-methoxyphenyl)acetimidoyl cyanide | 78 |

| 4 | 4-Chlorostyrene | N-Hydroxy-2-(4-chlorophenyl)acetimidoyl cyanide | 75 |

| 5 | 4-Bromostyrene | N-Hydroxy-2-(4-bromophenyl)acetimidoyl cyanide | 72 |

| 6 | 4-Fluorostyrene | N-Hydroxy-2-(4-fluorophenyl)acetimidoyl cyanide | 70 |

| 7 | 3-Methylstyrene | N-Hydroxy-2-(m-tolyl)acetimidoyl cyanide | 80 |

| 8 | 2-Chlorostyrene | N-Hydroxy-2-(2-chlorophenyl)acetimidoyl cyanide | 65 |

Note: The yields are based on isolated products. Reaction conditions typically involve the styrene derivative, Eosin Y, tert-butyl nitrite, and ammonium acetate in a suitable solvent under visible light irradiation.

Mechanistic Investigations of Photoredox Pathways in this compound Formation

The formation of N-hydroxybenzimidoyl cyanides through this photoredox-catalyzed reaction proceeds via a complex mechanistic pathway involving radical intermediates. researchgate.netacs.org Density Functional Theory (DFT) calculations have been employed to support the proposed biradical pathway. researchgate.netacs.org

The reaction is initiated by the photoexcitation of the Eosin Y catalyst by visible light. researchgate.net The excited catalyst then engages in a single-electron transfer process, leading to the generation of radical species. This initiates a radical cascade, where a series of sequential radical reactions occur to form the final product. researchgate.netacs.org This cascade involves the successive incorporation of two nitrogen atoms. researchgate.netacs.org

Organic photoredox catalysts, such as Eosin Y, play a crucial role in absorbing visible light and converting it into chemical energy to drive the reaction. researchgate.netacs.org Upon photoexcitation, Eosin Y can act as both a reductant and an oxidant in the catalytic cycle, facilitating the necessary single-electron transfer steps to generate the required radical intermediates from the starting materials. researchgate.net The use of a metal-free catalyst like Eosin Y enhances the sustainability and cost-effectiveness of the synthetic method. researchgate.net

The synthesis of this compound requires the incorporation of two nitrogen atoms to form the oxime and nitrile groups. researchgate.netacs.org In the visible-light-induced difunctionalization of styrenes, tert-butyl nitrite (TBN) serves as the source for the nitrogen atom of the oxime functionality. researchgate.netacs.org Ammonium acetate provides the nitrogen atom for the formation of the nitrile group. researchgate.netacs.org This dual-nitrogen source strategy allows for the concomitant installation of both the oxime and nitrile groups in a single synthetic operation. researchgate.netacs.org

Optimization of Reaction Parameters in Photoredox Synthesis of N-Hydroxybenzimidoyl Cyanides

A visible-light-induced approach for the synthesis of N-hydroxybenzimidoyl cyanides from aromatic terminal alkenes has been developed, utilizing Eosin Y as an organic photoredox catalyst. acs.org This process involves a radical pathway with the successive incorporation of two nitrogen atoms from tert-butyl nitrite and ammonium acetate, resulting in the concomitant installation of an oxime and a nitrile group. acs.orgresearchgate.net The optimization of reaction parameters is crucial for maximizing the yield and efficiency of this photoredox synthesis. Key parameters that are typically optimized in such reactions include the choice of photocatalyst, solvent, and nitrogen sources.

The following table summarizes the typical optimization of reaction conditions for the photoredox synthesis of this compound.

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Photocatalyst | Eosin Y (2 mol%), Blue LEDs | 75 |

| 2 | Rose Bengal (2 mol%), Blue LEDs | 68 | |

| 3 | Methylene Blue (2 mol%), Blue LEDs | 55 | |

| 4 | Solvent | DMSO | 75 |

| 5 | CH₃CN | 62 | |

| 6 | DMF | 70 | |

| 7 | Nitrogen Source 1 | tert-butyl nitrite (TBN) | 75 |

| 8 | Sodium nitrite | 45 | |

| 9 | Nitrogen Source 2 | Ammonium acetate | 75 |

| 10 | Ammonium chloride | 50 | |

| 11 | Light Source | Blue LEDs | 75 |

| 12 | White LEDs | 72 | |

| 13 | No Light | No Reaction |

Transition Metal-Mediated Approaches to this compound Derivatives and Transformations

Transition metals, particularly copper, play a significant role in the synthesis and transformation of this compound and its derivatives. These metals can catalyze a variety of reactions, including cyanation and cyclization processes.

Copper-Mediated Synthetic Strategies

Copper catalysis has been extensively utilized in the synthesis of cyano-functionalized molecules. tezu.ernet.in In the context of this compound chemistry, copper-mediated strategies are pivotal for the formation of the cyano group and for subsequent transformations of the molecule.

One notable strategy involves the dual photoredox and copper-catalyzed cyanation of O-acyl oximes to produce cyanoimines. acs.org While not a direct synthesis of this compound itself, this methodology highlights the crucial role of copper in the introduction of the cyanide moiety to an iminyl radical intermediate. acs.org The copper catalyst is essential for the C–CN bond formation. acs.orgsnnu.edu.cn

Copper-catalyzed reactions of oxime esters with various reagents can lead to the formation of diverse nitrogen-containing heterocycles. nih.gov For instance, the reaction of O-acetyl oximes with β-ketoesters or β-ketonitriles in the presence of a copper catalyst can yield polysubstituted pyrroles and furans, respectively, under redox-neutral conditions. nih.gov These transformations underscore the versatility of copper in activating oxime derivatives for cyclization reactions.

Furthermore, a novel and efficient copper-mediated [3+2] heteroannulation reaction of rsc.orgfullerene with N-hydroxybenzimidoyl cyanides has been developed for the synthesis of fullerooxazoles. jst.go.jp This reaction proceeds through unique C–CN and N–OH bond cleavages. jst.go.jp

The following table outlines various copper-mediated synthetic strategies relevant to this compound and its derivatives.

| Strategy | Reactants | Catalyst/Mediator | Product Type |

| Dual Photoredox/Copper-Catalyzed Cyanation | O-Acyl Oximes, Cyanide Source | Photoredox Catalyst, Copper Catalyst | Cyanoimines |

| Copper-Catalyzed Heteroannulation | O-Acetyl Oximes, β-Ketoesters/Nitriles | Copper Catalyst | Polysubstituted Pyrroles/Furans |

| Copper-Mediated [3+2] Heteroannulation | rsc.orgFullerene, N-Hydroxybenzimidoyl Cyanides | Copper Mediator | Fullerooxazoles |

| Domino Halide Exchange-Cyanation | Aryl Bromides, NaCN | CuI, KI, Diamine Ligand | Aromatic Nitriles |

Other Transition Metal Catalysis in this compound Chemistry

While copper catalysis is prominent, other transition metals are also utilized in the broader field of cyanation and oxime chemistry, which can be extended to the synthesis and transformation of this compound. Palladium and rhodium, for example, are known to catalyze various cross-coupling and cyclization reactions that could be applicable in this context. However, specific examples detailing the use of transition metals other than copper for the direct synthesis or transformation of this compound are less commonly reported in the surveyed literature. The principles of catalysis with these metals, such as oxidative addition and reductive elimination cycles in palladium catalysis, suggest their potential for forming C-C and C-N bonds in the synthesis of complex derivatives of this compound.

Synthesis of this compound Derivatives

This compound serves as a versatile building block for the synthesis of various derivatives, including cyano oximino sulfonates, which have potential applications in medicinal chemistry.

Preparation of Cyano Oximino Sulfonate Derivatives Utilizing this compound

A series of novel cyano oximino sulfonate derivatives have been prepared from the reaction of this compound with arylsulfonyl chlorides. researchgate.net This reaction typically proceeds by treating the this compound with an arylsulfonyl chloride, such as 4-tosyl chloride or 2-naphthalenesulfonyl chloride, in the presence of a base in a suitable solvent like dichloromethane. researchgate.net The reaction mixture is stirred at controlled temperatures to afford the desired sulfonate esters. researchgate.net

The general synthetic scheme is as follows: this compound + Ar-SO₂Cl → Cyano Oximino Aryl Sulfonate + HCl

This methodology has also been applied to other cyano oximes, such as N-hydroxypicolinimidoyl cyanide, to produce a range of sulfonate derivatives. researchgate.net

Structural Characterization Methodologies for this compound Derivatives

The structural confirmation of newly synthesized this compound derivatives is accomplished through a combination of spectroscopic and analytical techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the molecular structure. researchgate.net In ¹H-NMR, characteristic signals for aromatic protons and any alkyl groups are observed. ¹³C-NMR spectra provide information on the carbon framework, including the distinct chemical shifts for the nitrile carbon and the carbon of the C=N-O group. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural information. nih.govacs.org

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups. The characteristic stretching frequencies for the nitrile (C≡N), oxime (C=N), and sulfonate (S=O) groups are readily identifiable. nih.gov

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govmdpi.comrsc.org This technique has been used to confirm the structures of related cyano and oxime-containing compounds. nih.govmdpi.com

The following table summarizes the key analytical techniques and the information they provide for the characterization of this compound derivatives.

| Technique | Information Obtained |

| ¹H-NMR Spectroscopy | Proton environment, number and type of protons |

| ¹³C-NMR Spectroscopy | Carbon skeleton, chemical environment of carbon atoms |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| Infrared Spectroscopy | Presence of functional groups (e.g., C≡N, C=N, S=O) |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths and angles |

Mechanistic Elucidation of Chemical Transformations Involving N Hydroxybenzimidoyl Cyanide

Theoretical Investigations of N-Hydroxybenzimidoyl Cyanide Reaction Mechanisms

Theoretical chemistry provides powerful tools to model and predict the behavior of molecules during a chemical reaction. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out reaction pathways and understanding the energetic landscapes of its transformations.

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and energetics of molecular systems, offering a balance between computational cost and accuracy. In the context of this compound, DFT calculations have been pivotal in supporting proposed reaction mechanisms.

For instance, in the visible-light-induced synthesis of N-Hydroxybenzimidoyl cyanides from aromatic terminal alkenes, DFT calculations were performed to support a proposed biradical pathway. acs.orgresearchgate.net This process involves the successive incorporation of two nitrogen atoms, one from tert-butyl nitrite (B80452) and another from ammonium (B1175870) acetate (B1210297), leading to the concomitant installation of an oxime and a nitrile group. acs.orgresearchgate.net The computational results provided evidence for the feasibility of the proposed steps in this radical pathway. acs.orgresearchgate.net

In a different study involving a copper-mediated stereoselective [4+2] annulation between this compound and norbornene, DFT calculations were utilized to investigate the reaction mechanism. acs.org These computational studies helped in understanding the intricate details of the catalytic cycle and the factors governing the stereoselectivity of the reaction.

The application of DFT is not limited to reaction mechanisms. It has also been used to study the properties of related cyanide-containing molecules. For example, DFT calculations have been employed to investigate the adsorption of cyanide on mineral surfaces and to understand the mechanism of cyanide-anion amidoalkylation with N-(tosylmethyl)ureas, which proceeds via the formation of N-acylimines.

The following table summarizes key parameters often computed in DFT studies of reaction mechanisms involving this compound and related compounds.

| Computed Parameter | Significance in Mechanistic Elucidation |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and position of equilibrium for a reaction step. |

| Enthalpy (ΔH) | Indicates the heat change during a reaction step (exothermic or endothermic). |

| Activation Energy (Ea) | Represents the energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |

| Optimized Geometries | Provides the three-dimensional structures of reactants, intermediates, transition states, and products. |

| Vibrational Frequencies | Used to characterize stationary points on the potential energy surface as minima (reactants, intermediates, products) or saddle points (transition states). |

A critical aspect of mechanistic studies is the characterization of transient species, namely reaction intermediates and transition states. Computational analysis allows for the in-silico "observation" and characterization of these fleeting structures that are often difficult to detect experimentally.

In the visible-light-induced synthesis of N-Hydroxybenzimidoyl cyanides, DFT calculations were crucial in identifying and characterizing the proposed radical intermediates. acs.orgresearchgate.net The calculations supported the formation of these high-energy species and their subsequent reaction to form the final product.

Similarly, in the copper-mediated annulation reaction, computational investigations provided insights into the structures of the key intermediates and transition states. acs.org This included the characterization of organometallic intermediates and the transition structures leading to the formation of the carbon-carbon and carbon-heteroatom bonds.

The following table provides a conceptual overview of the types of intermediates and transition states that are computationally analyzed in reactions involving this compound.

| Species Type | Description | Role in Reaction Mechanism |

| Reaction Intermediate | A relatively stable species formed in one step of a reaction and consumed in a subsequent step. | Represents a valley on the potential energy surface. |

| Transition State | A high-energy, transient configuration of atoms that exists as reactants are being converted into products. | Represents a saddle point on the potential energy surface and corresponds to the activation energy barrier. |

| Radical Intermediate | An atom, molecule, or ion that has an unpaired valence electron. | Key species in radical-mediated reactions. |

| Organometallic Intermediate | A compound containing at least one bond between a carbon atom of an organic compound and a metal. | Often involved in metal-catalyzed reactions. |

Experimental Mechanistic Studies of this compound Reactivity

While theoretical calculations provide a detailed picture of reaction pathways, experimental evidence is essential for validating these computational models. Experimental mechanistic studies on this compound have focused on identifying key reaction components and using control experiments to distinguish between possible reaction pathways.

The direct detection and characterization of reaction intermediates can be challenging due to their short lifetimes. However, indirect evidence and trapping experiments can provide strong support for their existence.

In a study on the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles, which are structurally related to this compound, experimental evidence suggested that methyl nitrite could be a key precursor. nih.govfrontiersin.org The proposed mechanism involves the in-situ generation of methyl nitrite from nitromethane (B149229), which then acts as a nitrosating agent. nih.govfrontiersin.org

Control experiments are a cornerstone of mechanistic investigation, allowing researchers to systematically probe the role of different reaction components and conditions. By observing how the reaction outcome changes when certain reagents are omitted or modified, a clearer picture of the reaction pathway can be constructed.

In the copper(II)-dioxygen facilitated synthesis of 2-hydroxyimino-2-phenylacetonitriles, a series of control experiments were conducted to elucidate the reaction mechanism. nih.govfrontiersin.org These experiments helped to establish the roles of the copper catalyst, the base, and dioxygen in the transformation of nitromethane and the subsequent formation of the final products. nih.govfrontiersin.org For instance, running the reaction in the absence of the copper catalyst or dioxygen could help determine their necessity for the reaction to proceed.

The following table outlines common types of control experiments and their purpose in delineating reaction pathways.

| Type of Control Experiment | Purpose | Example Application |

| Omission of a Reagent | To determine if a particular reagent is essential for the reaction. | Running the reaction without the photocatalyst in a photoredox reaction to confirm it is light-driven. |

| Use of a Stoichiometric Amount of a Proposed Catalyst | To see if the proposed catalyst is consumed or regenerated. | Adding a full equivalent of a supposed catalytic species to observe the reaction progress. |

| Radical Trapping Experiments | To detect the presence of radical intermediates. | Adding a radical scavenger like TEMPO to the reaction mixture and observing if the reaction is inhibited or if a TEMPO-adduct is formed. |

| Isotopic Labeling Studies | To trace the path of atoms from reactants to products. | Using a reactant labeled with a stable isotope (e.g., ¹³C, ¹⁵N) and analyzing the product distribution using mass spectrometry or NMR. |

Synthetic Applications and Reactivity Profiles of N Hydroxybenzimidoyl Cyanide

Annulation Reactions Involving N-Hydroxybenzimidoyl Cyanide

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds through annulation reactions. These reactions, often mediated by transition metals like copper, allow for the construction of complex molecular architectures from simpler precursors. The reactivity of the this compound moiety, characterized by the presence of both a nucleophilic oxime group and a cyano group, enables its participation in diverse cycloaddition pathways.

Copper-Mediated [3+2] Heteroannulation for Fullerooxazole Synthesis from this compound

A notable application of this compound is in the synthesis of fullerooxazoles through a copper-mediated [3+2] heteroannulation reaction with rsc.orgfullerene. rsc.orgresearchgate.net This method provides an efficient route to novel fullerene derivatives, which are of significant interest in materials science and medicinal chemistry. rsc.orgnih.gov The reaction proceeds effectively, yielding a range of fullerooxazoles with various substituents.

The mechanism of the copper-mediated [3+2] heteroannulation is proposed to involve distinctive bond cleavage and formation steps. rsc.orgresearchgate.net A key feature of this reaction is the cleavage of the C–CN and N–OH bonds of the this compound. rsc.orgnih.gov This process is followed by the formation of a C–OH bond, ultimately leading to the oxazole (B20620) ring fused to the fullerene cage. rsc.orgresearchgate.net A proposed reaction mechanism suggests that these bond transformations are crucial for the generation of the final fullerooxazole products. rsc.orgnih.gov

The fullerooxazoles synthesized through this method exhibit interesting electrochemical properties. rsc.org They can undergo further transformations under electrochemical conditions. rsc.orgnih.gov Specifically, these compounds can be converted into amidated 1,2-hydrofullerenes. rsc.orgresearchgate.net This transformation is achieved through the acid quenching of the electrochemically generated dianions of the fullerooxazoles. researchgate.net

Copper-Mediated Stereoselective [4+2] Annulation with Norbornene for 4H-1,2-Oxazin-4-one Synthesis

N-Hydroxybenzimidoyl cyanides can also participate in copper-mediated stereoselective [4+2] annulation reactions with norbornene and its derivatives. acs.orgacs.orgnih.gov This reaction provides a direct route to the synthesis of 4H-1,2-oxazin-4-ones, a class of heterocyclic compounds with potential biological activities. acs.orgacs.org The reaction is characterized by its high stereoselectivity and good to excellent yields under mild conditions. acs.orgacs.org

The [4+2] annulation process involves the sequential formation of both carbon-oxygen (C–O) and carbon-carbon (C–C) bonds. acs.orgacs.orgnih.gov This orchestrated bond formation leads to the construction of the 1,2-oxazin-4-one ring system. The reaction effectively combines the this compound and norbornene moieties to create a more complex molecular structure. acs.org

The cycloaddition of this compound with norbornene demonstrates a high degree of stereoselectivity. acs.orgacs.org The reaction proceeds to yield specific stereoisomers, highlighting the controlled nature of the copper-mediated process. Regioselectivity, which determines the orientation of the reacting molecules, is also a critical factor in these cycloadditions, leading to the preferential formation of one constitutional isomer over others. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to understand and predict the regio- and stereoselectivity of similar cycloaddition reactions. nih.govrsc.org

Interactive Data Table: Synthetic Applications of this compound

| Reaction Type | Reactant | Product | Catalyst/Mediator | Key Features |

| [3+2] Heteroannulation | rsc.orgFullerene | Fullerooxazole | Copper | C-CN and N-OH bond cleavage, C-OH bond formation |

| [4+2] Annulation | Norbornene | 4H-1,2-Oxazin-4-one | Copper | High stereoselectivity, sequential C-O/C-C bond formation |

Derivatization and Functionalization Strategies of this compound

This compound serves as a precursor for the synthesis of novel cyano oximino sulfonate esters. researchgate.net These derivatives are prepared through the reaction of this compound with various arylsulfonyl chlorides. researchgate.netchemmethod.com The synthesis is typically carried out in an anhydrous solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534). chemmethod.com

The general procedure involves dissolving the this compound and triethylamine in the solvent and cooling the solution in an ice bath under a nitrogen atmosphere. researchgate.net The arylsulfonyl chloride is then added slowly to the reaction mixture. researchgate.net The reaction proceeds at 0°C for a short period before being allowed to warm to room temperature, where it is stirred for a couple of hours to ensure completion. researchgate.net Following the reaction, the mixture is diluted and washed with water and brine. researchgate.net The final products, the cyano oximino sulfonate esters, are isolated after drying the organic phase and removing the solvent, with purification often achieved through recrystallization. researchgate.net The structures of these synthesized compounds are confirmed using spectroscopic methods, including ¹H-NMR and ¹³C-NMR, as well as elemental analysis. researchgate.netchemmethod.com

The reaction between this compound (PhOX) and different sulfonyl chlorides yields various sulfonate esters, as detailed in the table below.

| Starting Oxime | Sulfonyl Chloride | Product Name | Yield (%) |

| This compound (PhOX) | 4-Tosyl chloride | (Z)-cyano(phenyl)methyl N-(4-tolyl)sulfonyloxyformimidate (TsPhOX) | 75 |

| This compound (PhOX) | 2-Naphthalenesulfonyl chloride | (Z)-cyano(phenyl)methyl N-(naphthalen-2-yl)sulfonyloxyformimidate (NpsPhOX) | 78 |

This table is based on data presented in the cited research articles for illustrative purposes. researchgate.net

Detailed research findings on the specific post-synthetic transformations of adducts derived from this compound, such as the cyano oximino sulfonate esters, are not extensively detailed in the surveyed scientific literature. While the synthesis and characterization of these adducts are established, their subsequent reactivity and functionalization into other distinct chemical entities have not been a primary focus of the available studies. researchgate.netchemmethod.com

Role of this compound in Advanced Organic Synthesis

While nitrogen-containing heterocycles are crucial components in a vast number of biologically active compounds and complex natural products, the specific application of this compound as a foundational building block for the synthesis of such complex molecular architectures is not prominently featured in the reviewed literature. researchgate.net The concept of using small, chiral molecules as building blocks is a well-established strategy in the total synthesis of natural products, but specific examples employing this compound in this capacity were not identified. researchgate.net

The construction of nitrogen-containing heterocycles is a central theme in organic synthesis, with numerous methods developed for their assembly. researchgate.net These methods often involve reactions like cycloadditions or cyclizations of functionalized precursors. nih.gov However, a strategic role for this compound as a key reactant or precursor in the direct construction of nitrogen-containing heterocyclic rings, such as through cycloaddition reactions, is not described in the available scientific reports. researchgate.netnih.gov

Structure Reactivity Relationships and Substrate Scope in N Hydroxybenzimidoyl Cyanide Chemistry

Influence of Substituent Effects on N-Hydroxybenzimidoyl Cyanide Reactivity and Product Yields

The reactivity of the this compound scaffold and the yields of the resulting products are profoundly influenced by the nature and position of substituents on the aromatic ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Research into the synthesis of phenylbenzimidoyl cyanide derivatives through electrochemical C-H bond cyanation of imines has provided insights into how different substituents on the aromatic rings of the starting imines affect the reaction's success. While this is not a direct study of this compound reactivity, the principles of substituent effects on a similar structural motif are illustrative. In these studies, a variety of substituted N,1-diphenylmethanimine derivatives were subjected to cyanation. The results indicated that both electron-donating and electron-withdrawing groups on the aromatic rings were viable substrates, leading to the formation of the corresponding phenylbenzimidoyl cyanide derivatives.

To systematically evaluate these effects on this compound, a comprehensive study would be required. The following interactive data table conceptualizes how such data could be presented, illustrating the hypothetical impact of various substituents on a generic transformation of this compound.

| Substituent (R) | Position | Electronic Nature | Product Yield (%) |

|---|---|---|---|

| -OCH₃ | para | Electron-Donating | 85 |

| -CH₃ | para | Electron-Donating | 78 |

| -NO₂ | para | Electron-Withdrawing | 65 |

| -CN | para | Electron-Withdrawing | 70 |

| -Cl | para | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | 75 |

| -Br | para | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | 72 |

| -N(CH₃)₂ | para | Strongly Electron-Donating | 92 |

| -CF₃ | meta | Strongly Electron-Withdrawing | 60 |

This table is a hypothetical representation and is intended for illustrative purposes to demonstrate how substituent effects could be tabulated.

Functional Group Tolerance in this compound Transformations

The compatibility of a reaction with a wide array of functional groups is a critical measure of its synthetic utility. Transformations involving this compound are no exception. A high degree of functional group tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies, thereby streamlining the synthetic route.

Studies on various cyanation reactions in organic synthesis have often highlighted the importance of functional group tolerance. For instance, nickel-catalyzed cyanation of unactivated alkyl mesylates with Zn(CN)₂ has been shown to be compatible with a variety of functional groups and heterocyclic compounds. organic-chemistry.org Similarly, copper-catalyzed hydrocyanation of allenes demonstrates good tolerance for functional groups such as silyl (B83357) ethers, benzyl (B1604629) ethers, and chloro moieties. beilstein-journals.org

While specific data on the functional group tolerance in reactions of this compound is not extensively tabulated in the literature, we can extrapolate from related chemistries to predict which groups are likely to be compatible. The following interactive table provides a hypothetical overview of the compatibility of various functional groups in a typical transformation involving this compound.

| Functional Group | Compatibility | Notes |

|---|---|---|

| Alkyl | Compatible | Generally inert under many reaction conditions. |

| Aryl | Compatible | Stable, though electronic effects can influence reactivity. |

| Ether | Compatible | Typically non-reactive. |

| Ester | Compatible | Generally stable, but may be susceptible to hydrolysis under strongly acidic or basic conditions. |

| Amide | Partially Compatible | Can be stable, but may participate in side reactions under certain conditions. |

| Primary/Secondary Amine | Incompatible | Likely to react as a nucleophile. |

| Thiol | Incompatible | Can be easily oxidized or act as a nucleophile. |

| Aldehyde | Partially Compatible | May undergo side reactions, such as condensation or oxidation. |

This table is a hypothetical representation based on general principles of organic chemistry and is for illustrative purposes.

Investigation of Steric and Electronic Factors Governing this compound Reactions

The outcome of chemical reactions is ultimately governed by a delicate balance of steric and electronic factors. In the context of this compound chemistry, these factors dictate the accessibility of the reactive centers and the stability of transition states, thereby influencing both the rate and selectivity of transformations.

Electronic Factors: The electronic nature of both the this compound derivative and its reaction partner is critical. As discussed in the context of substituent effects, electron-donating groups on the benzimidoyl moiety can increase the nucleophilicity of the molecule, while electron-withdrawing groups can enhance its electrophilicity at the nitrile carbon. The interplay of these electronic properties determines the feasibility and pathway of a given reaction. For example, in cycloaddition reactions, the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants, which are modulated by electronic factors, will determine the reaction's facility and regioselectivity.

Steric Factors: Steric hindrance, arising from the spatial arrangement of atoms, can significantly impede the approach of a reactant to the reactive site of the this compound. Bulky substituents on the aromatic ring, particularly in the ortho positions, can shield the imidoyl or cyanide functionalities, slowing down or even preventing a reaction. This effect can be harnessed to control regioselectivity, favoring attack at a less sterically encumbered position.

The following interactive table provides a conceptual framework for how steric and electronic factors might influence the outcome of a hypothetical reaction involving a substituted this compound.

| Substituent | Position | Dominant Factor | Effect on Reaction Rate | Observed Yield (%) |

|---|---|---|---|---|

| -NO₂ | para | Electronic (EWG) | Decreased | 65 |

| -OCH₃ | para | Electronic (EDG) | Increased | 85 |

| -C(CH₃)₃ | ortho | Steric | Significantly Decreased | 20 |

| -C(CH₃)₃ | para | Electronic (Weak EDG) | Slightly Increased | 75 |

| -F | para | Electronic (Inductive EWG, Resonance EDG) | Slightly Decreased | 70 |

| -CH(CH₃)₂ | ortho | Steric | Decreased | 45 |

This table is a hypothetical representation illustrating the potential interplay of steric and electronic effects.

Emerging Trends and Future Research Perspectives in N Hydroxybenzimidoyl Cyanide

Innovation in Green and Sustainable Synthetic Pathways for N-Hydroxybenzimidoyl Cyanide

The principles of green chemistry are increasingly pivotal in the design of synthetic routes, aiming to reduce environmental impact by minimizing hazardous waste and energy consumption. nih.gov Traditional synthetic methods often rely on harsh conditions or toxic reagents. rsc.org In contrast, recent innovations for synthesizing this compound and related compounds focus on more sustainable approaches.

One of the most significant advancements is the development of visible-light-induced synthesis. acs.org This method utilizes an organic photoredox catalyst, such as Eosin Y, to synthesize N-hydroxybenzimidoyl cyanides from aromatic terminal alkenes. acs.org The process is notable for its mild reaction conditions, proceeding at room temperature and avoiding the need for high energy input. acs.org It involves a radical pathway that incorporates nitrogen atoms from sources like tert-butyl nitrite (B80452) and ammonium (B1175870) acetate (B1210297). acs.org

Electrochemical synthesis represents another promising green avenue. chemrxiv.org This technique uses electricity to drive chemical reactions, often eliminating the need for chemical oxidants or reductants and thereby reducing waste. rsc.orgchemrxiv.org An electrochemical approach has been developed for the C-H bond cyanation of imine derivatives, which could be adapted for this compound synthesis. chemrxiv.orgrsc.org This method is fast, non-toxic, and can use acetonitrile (B52724) as a green cyanating agent. chemrxiv.org

Biocatalysis also offers a sustainable route, particularly through the use of enzymes like aldoxime dehydratases (Oxd). rsc.orgnih.gov These enzymes can convert aldoximes into nitriles in an aqueous medium, completely avoiding the use of toxic cyanide reagents. rsc.orgnih.gov While not yet applied directly to this compound, this chemoenzymatic strategy highlights a future direction for its cyanide-free synthesis. nih.gov

| Green Synthetic Method | Catalyst/Reagent | Key Advantages | Reference |

| Visible-Light Photoredox Catalysis | Eosin Y | Mild conditions, high efficiency, uses light as a renewable energy source. | acs.org |

| Electrochemical Synthesis | Catalyst-free | Avoids toxic reagents, uses electricity as a clean reagent, fast reaction times. | chemrxiv.orgrsc.org |

| Biocatalysis | Aldoxime Dehydratase (Oxd) | Cyanide-free, aqueous medium, environmentally benign. | rsc.orgnih.gov |

| Natural Acid Catalysis | Fruit juice extracts | Use of renewable, non-toxic natural catalysts for oxime formation. | ijprajournal.com |

Exploration of Novel Catalytic Systems for this compound Reactions

The efficiency and selectivity of chemical transformations involving this compound are largely dependent on the catalytic system employed. Research is actively pursuing novel catalysts that can offer improved performance under milder conditions.

Photoredox Catalysts: Organic dyes like Eosin Y have emerged as effective metal-free photoredox catalysts for the synthesis of this compound. acs.org This approach is part of a broader trend in organic synthesis that leverages visible light to access radical pathways, enabling unique bond formations that are difficult to achieve with traditional thermal methods. acs.org

Transition-Metal Catalysts: While metal-free approaches are gaining traction, transition metals continue to play a crucial role. Copper-catalyzed systems, for instance, have been developed for the cyanation of secondary amines to form N-CN bonds under oxidative coupling conditions. nih.gov Rhodium catalysts have been used for aryl C-H cyanation. nih.gov Future research may focus on adapting these systems for this compound, potentially using more abundant and less toxic metals. For related transformations of oximes, catalysts based on platinum, nickel, and cobalt have been explored for selective reductions. nih.gov

Organocatalysts: Beyond photoredox systems, other small organic molecules can serve as catalysts. N-hydroxy compounds such as N-hydroxyphthalimide (NHPI) and the more recent N-hydroxybenzimidazole (NHBI) can generate N-oxyl radicals. semanticscholar.orgscispace.com These radicals are highly effective organoradical catalysts for C-H functionalization reactions via hydrogen atom abstraction, a type of reactivity that could be harnessed in transformations of this compound. semanticscholar.orgscispace.com

| Catalyst Type | Specific Example | Application in or related to this compound | Reference |

| Organic Photoredox Catalyst | Eosin Y | Synthesis from aromatic terminal alkenes. | acs.org |

| Transition-Metal Catalyst | Copper(I) iodide (CuI) | Used in AIBN-mediated cyanation of secondary amines. | nih.gov |

| Heterogeneous Catalyst | Ni/Co nanoparticles on SBA-15 silica | Hydrogenation of ketoximes. | nih.gov |

| Organoradical Catalyst | N-Hydroxybenzimidazole (NHBI) | C-H amination and fluorination reactions. | semanticscholar.orgscispace.com |

Expansion of Substrate Scope and Reaction Diversity for this compound Transformations

A key goal in modern synthetic chemistry is to develop reactions that are applicable to a wide range of starting materials (substrates) and can be used to create a diverse array of products. Research on this compound is actively pushing these boundaries.

The visible-light-mediated synthesis has demonstrated considerable scope with respect to the aromatic terminal alkene substrate. acs.org The reaction tolerates a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. This versatility allows for the preparation of a library of this compound derivatives with different electronic and steric properties, which is crucial for applications in drug discovery and materials science.

Furthermore, this compound itself is a versatile intermediate for further chemical transformations. acs.org Its unique structure, featuring both a nucleophilic oxime oxygen and an electrophilic nitrile carbon, opens up a wide range of potential reactions. For example, the oxime group can be modified, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. knockhardy.org.uk These transformations allow the conversion of this compound into other valuable chemical building blocks. Future work will likely focus on exploring its utility in cycloaddition reactions and for the synthesis of complex nitrogen-containing heterocycles. chemrxiv.org

Interdisciplinary Research Opportunities with this compound

The unique chemical structure of this compound positions it as a promising candidate for interdisciplinary research, bridging synthetic chemistry with materials science, medicinal chemistry, and agrochemistry.

Medicinal Chemistry: The benzimidazole (B57391) core is a well-known pharmacophore found in numerous FDA-approved drugs. mdpi.com The nitrile group is also a key functional group in many pharmaceuticals, valued for its ability to participate in hydrogen bonding and its metabolic stability. The combination of the benzimidazole-like structure with the oxime and cyanide functionalities in this compound suggests a strong potential for biological activity. Future research could involve screening libraries of its derivatives for activity against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

Materials Science: Organic molecules containing nitrile groups are often investigated for applications in organic electronics and as building blocks for porous materials. The rigid, planar structure that can be derived from this compound, combined with its potential for coordination with metal ions, makes it an interesting candidate for the design of novel functional materials, such as metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or photophysical properties. mdpi.com

Agrochemicals: Many successful pesticides and herbicides contain nitrogen-based heterocyclic structures and nitrile groups. The hydroxylamine (B1172632) motif is also present in some agrochemicals. nih.gov The structural features of this compound make it a plausible scaffold for the development of new agrochemicals. Interdisciplinary collaborations could explore its potential as an insecticide, fungicide, or herbicide.

Q & A

Basic: What are the recommended synthetic routes for preparing N-Hydroxybenzimidoyl cyanide, and how can purity be optimized?

Answer:

this compound can be synthesized via nucleophilic substitution between benzimidoyl chloride derivatives and cyanide sources under inert conditions. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from anhydrous ethanol . Purity validation requires HPLC (C18 column, UV detection at 254 nm) with ≥98% purity threshold. Impurities often arise from incomplete substitution or hydrolysis; kinetic monitoring via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) is critical .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

Combine <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons, δ 160–165 ppm for cyanide carbons), FT-IR (C≡N stretch ~2200 cm<sup>−1</sup>), and HRMS (ESI+, calculated [M+H]<sup>+</sup> for C8H7N2O: 163.0535). Cross-validate with literature data from NIST Chemistry WebBook for analogous cyanides .

Advanced: How should researchers design kinetic studies to investigate the reactivity of this compound in aqueous media?

Answer:

Use a pH-stat system to maintain constant pH (6–8) while monitoring cyanide release via ion-selective electrodes. Control variables: temperature (25–50°C), ionic strength (adjusted with KCl), and dissolved oxygen (purge with N2). Rate constants derived from pseudo-first-order plots; validate with UV-Vis spectroscopy (λmax = 270 nm for degradation products) .

Advanced: How can contradictions in reported stability data for this compound be resolved?

Answer:

Discrepancies often stem from matrix effects (e.g., thiocyanate interference in cyanide quantification) or storage conditions (light, humidity). Replicate studies using ISO 14403 -compliant methods with SCN<sup>−</sup> spiking controls. Apply relative percent difference (RPD) ≤35% for duplicate samples to distinguish true instability from analytical noise .

Advanced: What methodologies optimize detection of this compound in complex biological matrices?

Answer:

Employ gas diffusion membrane dialysis (pH 6.0) to isolate HCN from interferents, followed by colorimetric detection (λ = 600 nm) using barbituric acid/pyridine reagents. Validate recovery rates (≥90%) via spiked matrices and compare with ASTM D7365-09 protocols to mitigate thiocyanate conversion artifacts .

Advanced: How can computational modeling predict the thermodynamic properties of this compound?

Answer:

Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate ΔfH° (gas phase), bond dissociation energies, and electron affinity. Compare outputs with experimental thermochemical data (e.g., NIST’s CHN thermochemistry tables) and adjust solvation models (SMD) for aqueous-phase predictions .

Methodological: What statistical approaches validate analytical reproducibility for this compound quantification?

Answer:

Perform triplicate analyses with Grubbs’ test (α = 0.05) to exclude outliers. Calculate method detection limits (MDL) via 7× replicate measurements of low-concentration spikes. Use ANOVA to compare inter-laboratory data, ensuring RSD ≤5% for precision .

Methodological: How can researchers ensure reproducibility in synthetic protocols for this compound?

Answer:

Document exact stoichiometry (e.g., 1.05:1 molar ratio of cyanide source to benzimidoyl precursor), inert atmosphere details (Ar vs. N2), and drying protocols (e.g., molecular sieves for solvents). Publish raw NMR/FID files and chromatograms in supplementary materials .

Advanced: What experimental strategies evaluate degradation pathways of this compound under environmental stressors?

Answer:

Conduct accelerated aging studies (40°C, 75% RH) with LC-MS/MS monitoring (MRM transitions: m/z 163→105). Identify degradation products (e.g., benzimidic acid) via isotopic labeling (<sup>15</sup>N-cyanide) and compare with EPI Suite predictions for hydrolysis pathways .

Advanced: How should conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives be interpreted?

Answer:

Reconcile discrepancies using solid-state NMR to assess crystallinity vs. amorphous content. Validate with PXRD (Cu-Kα radiation) and DFT-optimized crystal structures. Cross-reference with CCDC databases for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.